molecular formula C10H11IO2 B3252210 2-(4-Iodophenyl)-2-methyl-1,3-dioxolane CAS No. 214701-35-6

2-(4-Iodophenyl)-2-methyl-1,3-dioxolane

Cat. No.: B3252210
CAS No.: 214701-35-6
M. Wt: 290.1 g/mol
InChI Key: PZDUOQYSUWLBCP-UHFFFAOYSA-N
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Description

2-(4-Iodophenyl)-2-methyl-1,3-dioxolane is an organic compound that features a dioxolane ring substituted with a 4-iodophenyl group and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Iodophenyl)-2-methyl-1,3-dioxolane typically involves the reaction of 4-iodophenyl derivatives with dioxolane precursors under specific conditions. One common method is the Suzuki–Miyaura coupling reaction, which involves the use of palladium catalysts to facilitate the formation of carbon-carbon bonds between the iodophenyl group and the dioxolane ring . The reaction conditions often include the use of boron reagents, such as boronic acids or esters, and a base in an organic solvent.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. This could include the use of continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

2-(4-Iodophenyl)-2-methyl-1,3-dioxolane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove or alter specific functional groups.

    Substitution: The iodophenyl group can participate in nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and specific solvents to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted phenyl derivatives.

Scientific Research Applications

2-(4-Iodophenyl)-2-methyl-1,3-dioxolane has several applications in scientific research:

Mechanism of Action

The mechanism by which 2-(4-Iodophenyl)-2-methyl-1,3-dioxolane exerts its effects depends on its interaction with molecular targets. For example, in enzyme inhibition studies, the compound may bind to the active site of the enzyme, blocking substrate access and inhibiting enzyme activity. The specific pathways involved would vary based on the biological context and the target molecules.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Bromophenyl)-2-methyl-1,3-dioxolane
  • 2-(4-Chlorophenyl)-2-methyl-1,3-dioxolane
  • 2-(4-Fluorophenyl)-2-methyl-1,3-dioxolane

Uniqueness

2-(4-Iodophenyl)-2-methyl-1,3-dioxolane is unique due to the presence of the iodine atom, which imparts distinct reactivity and properties compared to its bromine, chlorine, and fluorine analogs. The iodine atom’s larger size and higher polarizability can influence the compound’s behavior in chemical reactions and its interactions with biological targets.

Properties

IUPAC Name

2-(4-iodophenyl)-2-methyl-1,3-dioxolane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11IO2/c1-10(12-6-7-13-10)8-2-4-9(11)5-3-8/h2-5H,6-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZDUOQYSUWLBCP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OCCO1)C2=CC=C(C=C2)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11IO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

1-(4-Iodophenyl)ethanone (15.0 g, 61 mmol) and ethylene glycol (7.17 g, 122 mmol) in toluene (120 mL) were treated with TsOH—H2O (0.290 g, 1.52 mmol). The flask was equipped with a Dean-Stark apparatus and condenser and heated to reflux for about 4 h. The mixture was cooled and concentrated under reduced pressure to give a material. The material was dissolved in EtOAc (120 mL) then washed with saturated aqueous NaHCO3 (25 mL) then saturated aqueous NaCl (30 mL). The organic layer was dried over anhydrous MgSO4, filtered and concentrated under reduced pressure to give 2-(4-iodophenyl)-2-methyl-1,3-dioxolane (17.54 g, 99%): LC/MS (Table 2, Method a) Rt=2.80 min; MS m/z 291 (M+H)+.
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
7.17 g
Type
reactant
Reaction Step One
Quantity
120 mL
Type
solvent
Reaction Step One
Quantity
0.29 g
Type
catalyst
Reaction Step One
Name
Quantity
120 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(4-Iodophenyl)-2-methyl-1,3-dioxolane
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2-(4-Iodophenyl)-2-methyl-1,3-dioxolane
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2-(4-Iodophenyl)-2-methyl-1,3-dioxolane
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2-(4-Iodophenyl)-2-methyl-1,3-dioxolane
Reactant of Route 6
2-(4-Iodophenyl)-2-methyl-1,3-dioxolane

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